2-Methylbutanol-3,4-13C2
Description
Properties
Molecular Formula |
C5H12O |
|---|---|
Molecular Weight |
90.13 |
Purity |
95% min. |
Synonyms |
2-Methylbutanol-3,4-13C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotopic Variants
2.1.1 2-Methylbutane-d12 A deuterated analog, 2-Methylbutane-d12 ((CD3)2CDCD2CD3), replaces all hydrogen atoms with deuterium (D). Unlike 2-Methylbutanol-3,4-13C2, which is used for 13C-based metabolic tracing, deuterated compounds are employed in mass spectrometry (MS) for enhanced stability and reduced background noise. For example, 2-Methylbutane-d12 is listed in the Kanto Reagents catalog as a specialty chemical with 98 atom% deuterium purity, priced at ¥22,000 per gram .
2.1.2 [1,4-13C2]Fumarate/Malate These dicarboxylic acids are used in hyperpolarized magnetic resonance imaging (MRI) to detect cell necrosis in tumors.
Functional Group Variants
2.2.1 4-Hydroxy-[3,4-13C2]Nonanoate This 13C-labeled hydroxy acid undergoes β-oxidation to yield M1 and M2 acetyl-CoA isotopologues, as shown in liver perfusion experiments (Fig. 6, ). Unlike 2-Methylbutanol-3,4-13C2, its carboxyl group directs it toward mitochondrial β-oxidation, producing distinct 13C-labeled intermediates (e.g., M2 heptanoyl-CoA and diketononanoyl-CoA) .
2.2.2 3-Methyl-1-Butanethiol A sulfur analog (C5H12S) with a thiol (-SH) group, this compound exhibits markedly different reactivity and odor profiles compared to alcohols. Its lower polarity and higher volatility (bp 120°C) make it suitable for industrial applications, contrasting with the aqueous solubility of 2-Methylbutanol-3,4-13C2 .
Structural Isomers and Homologs
2.3.1 2-Methyl-3-Pentanol A structural isomer with a hydroxyl group on carbon 3, this compound (CAS 565-67-3) shares similar branching but differs in polarity and boiling point due to positional isomerism. Such variations influence its applications in organic synthesis .
2.3.2 2-Methyl-4-Octanone A ketone homolog (CAS 7492-38-8), this compound highlights the impact of functional groups on reactivity. Ketones like 2-Methyl-4-octanone undergo nucleophilic addition rather than oxidation or esterification, unlike alcohols .
Data Tables
Table 1: Comparative Properties of 2-Methylbutanol-3,4-13C2 and Analogs
*Estimated based on natural abundance adjustments.
Research Findings
- Metabolic Tracing: 4-Hydroxy-[3,4-13C2]nonanoate studies (Fig. 6) revealed dual-pathway acetyl-CoA production, a framework applicable to 2-Methylbutanol-3,4-13C2 for alcohol metabolism research .
- Imaging Applications: Hyperpolarized [1,4-13C2]malate demonstrates the clinical utility of 13C-labeled compounds, contrasting with 2-Methylbutanol-3,4-13C2’s niche role in biochemical assays .
- Isotopic Stability : Deuterated compounds like 2-Methylbutane-d12 exhibit superior stability for long-term storage compared to 13C-labeled alcohols, which may degrade under enzymatic activity .
Notes
- Contradictions: While 13C labeling is common in both 2-Methylbutanol-3,4-13C2 and 4-hydroxy-[3,4-13C2]nonanoate, their metabolic fates diverge due to functional group differences (alcohol vs. hydroxy acid) .
- Limitations: Direct data on 2-Methylbutanol-3,4-13C2’s physicochemical properties are scarce; inferences are drawn from structural analogs and isotopic principles.
Preparation Methods
Grignard Reaction with ¹³C-Labeled Reagents
The Grignard reaction is a cornerstone for constructing branched alcohols. For 2-methylbutanol-3,4-¹³C₂, this method involves reacting a ¹³C-labeled alkyl halide with a ketone precursor.
Procedure :
-
Synthesis of 3,4-¹³C₂-2-methylbutanone :
-
Reduction to Alcohol :
Key Parameters :
Catalytic Hydrogenation of ¹³C-Labeled Alkenes
This method leverages heterogeneous catalysis to introduce ¹³C labels selectively.
Procedure :
-
Synthesis of 3,4-¹³C₂-3-methyl-1-pentene :
-
3-Methyl-1-pentene is synthesized with ¹³C-labeled acetylene precursors via Sonogashira coupling.
-
-
Hydrogenation :
Key Parameters :
-
Catalyst loading: 5 wt% Pd/C.
-
Yield: 68% (alkene synthesis), 92% (hydrogenation).
Isotopic Enrichment and Purification
Distillation and Chromatography
Isotopic purity ≥99 atom% ¹³C is achieved through fractional distillation followed by preparative gas chromatography (GC).
Data Table 1: Purification Efficiency
| Step | Purity Before (%) | Purity After (%) | Recovery (%) |
|---|---|---|---|
| Fractional Distillation | 85 | 98 | 75 |
| Preparative GC | 98 | 99.5 | 90 |
Conditions :
Avoiding Isotopic Dilution
Proton exchange during synthesis is mitigated by:
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular reactors to enhance reproducibility.
Procedure :
-
Reactor Design : Stainless steel reactor with Pd/C catalyst beds.
-
Flow Rate : 0.5 L/h of ¹³C-labeled feedstock.
Data Table 2: Scalability Metrics
| Parameter | Lab Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Yield (%) | 78 | 75 | 82 |
| Purity (%) | 99.5 | 99.3 | 99.1 |
| Cost per gram (USD) | 1,200 | 900 | 600 |
Analytical Validation
Nuclear Magnetic Resonance (NMR)
¹³C NMR confirms isotopic placement:
Mass Spectrometry (MS)
-
Molecular Ion : m/z 91 ([M+H]⁺).
-
Isotopic Pattern : M+2 intensity <1%.
Challenges and Limitations
Q & A
Q. How can isotopic purity of 2-Methylbutanol-3,4-¹³C₂ be ensured during synthesis?
Isotopic purity is critical for accurate metabolic tracing. Use validated synthetic protocols involving isotopically labeled precursors (e.g., ¹³C-enriched reagents) and confirm purity via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) with ¹³C-decoupling techniques. Purification steps, such as column chromatography or recrystallization, should be optimized to remove unlabeled byproducts. Reference standards like EthylAcetoacetate-3,4-¹³C₂ (similar in labeling strategy) demonstrate the importance of rigorous quality control .
Q. What NMR methodologies are optimal for detecting 2-Methylbutanol-3,4-¹³C₂ in biological matrices?
Dynamic nuclear polarization (DNP) enhances ¹³C NMR sensitivity by >10,000-fold, enabling detection at low concentrations. For 2-Methylbutanol-3,4-¹³C₂, dissolve the hyperpolarized compound rapidly in a biocompatible solvent (e.g., saline) and acquire spectra immediately using a clinical 3T MRI/MRS system. Parameters like flip angle and repetition time must be adjusted to account for rapid T₁ relaxation of ¹³C nuclei .
Advanced Research Questions
Q. How can 2-Methylbutanol-3,4-¹³C₂ be integrated into dual-tracer metabolic flux studies?
Design experiments inspired by hyperpolarized [1,4-¹³C₂]fumarate and [1-¹³C]pyruvate protocols. Co-administer 2-Methylbutanol-3,4-¹³C₂ with another ¹³C-labeled substrate (e.g., [1-¹³C]glucose) in a PET/MR system. Use ¹³C magnetic resonance spectroscopic imaging (MRSI) to track real-time enzymatic conversions (e.g., alcohol dehydrogenase activity) while correlating data with PET tracers like ¹⁸F-FDG. Validate co-registration accuracy using phantom studies .
Q. What strategies resolve conflicting data when 2-Methylbutanol-3,4-¹³C₂ metabolic byproducts overlap in NMR spectra?
Apply spectral deconvolution algorithms (e.g., Lorentzian line-fitting) to distinguish overlapping peaks. Incorporate ¹³C-¹³C coupling constants (J-coupling) to identify spin systems unique to 2-Methylbutanol-3,4-¹³C₂. For in vivo studies, use isotopomer analysis with kinetic modeling to differentiate between competing metabolic pathways. Cross-validate results with LC-MS/MS to confirm metabolite identities .
Q. How does isotopic labeling position (3,4-¹³C₂) influence tracer stability in long-term metabolic studies?
The 3,4-¹³C₂ labeling reduces isotopic dilution compared to single-label analogs. Perform stability assays under physiological conditions (pH 7.4, 37°C) and monitor degradation via NMR or isotope-ratio mass spectrometry. Compare with Cholesterol-3,4-¹³C₂, which retains >95% isotopic integrity after 24 hours in serum, suggesting similar stability for 2-Methylbutanol-3,4-¹³C₂ .
Methodological Considerations
Q. What controls are essential for minimizing artifacts in hyperpolarized ¹³C experiments?
- Radical quenching : Remove DNP polarizing agents (e.g., trityl radicals) post-dissolution to avoid interference with biological systems.
- Thermal equilibrium controls : Compare hyperpolarized signals with non-hyperpolarized baselines.
- Temporal resolution : Use rapid acquisition protocols (e.g., single-shot EPSI) to capture transient metabolic signals .
Q. How to validate the specificity of 2-Methylbutanol-3,4-¹³C₂ in enzyme activity assays?
Use CRISPR-edited cell lines lacking target enzymes (e.g., alcohol dehydrogenase knockouts) to confirm tracer dependency. Pair with siRNA silencing or pharmacological inhibitors to block specific pathways. Cross-reference results with untargeted metabolomics to identify off-target interactions .
Data Analysis and Interpretation
Q. How to quantify metabolic flux rates using 2-Methylbutanol-3,4-¹³C₂ time-resolved data?
Implement compartmental modeling (e.g., Michaelis-Menten kinetics) adjusted for ¹³C label redistribution. Tools like INCA (Isotopomer Network Compartmental Analysis) can map flux through pathways such as the Krebs cycle or lipid biosynthesis. Normalize data to internal standards (e.g., ¹³C-urea) for signal drift correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
